molecular formula C8H9N5O2 B571353 4(1H)-Pteridinone,2-amino-7-ethoxy-(9CI) CAS No. 113230-79-8

4(1H)-Pteridinone,2-amino-7-ethoxy-(9CI)

Cat. No.: B571353
CAS No.: 113230-79-8
M. Wt: 207.193
InChI Key: MPRJWDRMJOWRTK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR signals for the ethoxy group appear as a quartet at δ 1.35–1.45 ppm (CH₃) and a triplet at δ 3.65–3.80 ppm (CH₂), while the amino proton resonates as a broad singlet near δ 6.2 ppm. The pteridine ring protons exhibit deshielding: H-5 and H-6 appear as doublets between δ 8.1–8.5 ppm due to conjugation with electron-withdrawing groups. ¹³C NMR confirms the carbonyl carbon at δ 162–165 ppm and the quaternary C-4 at δ 155 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • N-H stretch (amine): 3300–3450 cm⁻¹ (broad).
  • C=O stretch : 1660–1680 cm⁻¹ (strong).
  • C-O-C stretch (ethoxy): 1100–1250 cm⁻¹.

UV-Visible Spectroscopy

The conjugated π-system absorbs strongly at λₘₐₓ 260–280 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the pteridine core. A weaker n→π* band near 320 nm arises from the carbonyl and amino groups.

Table 2: Spectroscopic Signatures

Technique Key Peaks Assignment
¹H NMR δ 8.3 (d), δ 6.2 (bs) H-5/H-6; NH₂
IR 1675 cm⁻¹, 3350 cm⁻¹ C=O; N-H
UV-Vis 275 nm (ε = 12,000) π→π* transition

Tautomeric Behavior and Electronic Configuration

The compound exhibits keto-enol tautomerism , with the 4(1H)-pteridinone form dominating due to stabilization via intramolecular hydrogen bonding (N-H···O=C). Density functional theory (DFT) calculations predict a tautomeric equilibrium constant (K) of ~10³ favoring the keto form. Electronic configuration analysis reveals a highest occupied molecular orbital (HOMO) localized on the amino and ethoxy groups, while the lowest unoccupied molecular orbital (LUMO) resides on the pyrazine ring, facilitating electrophilic attacks at C-6 and C-7.

Electronic Effects of Substituents :

  • The ethoxy group donates electron density via resonance (-O- inductive effect), reducing ring electrophilicity.
  • The amino group enhances π-electron density, increasing susceptibility to oxidation.

Comparative Structural Analysis with Pteridine Derivatives

Table 3: Structural Comparison with Analogues

Compound Substituents Key Differences
2-Amino-4-hydroxypteridine -OH at C-4 Higher solubility; stronger H-bonding
7-Methoxypterin -OCH₃ at C-7 Reduced steric bulk vs. ethoxy
6-Methylpteridinone -CH₃ at C-6 Altered tautomer equilibrium

The ethoxy group in 4(1H)-Pteridinone,2-amino-7-ethoxy-(9CI) confers enhanced lipophilicity compared to hydroxyl- or methyl-substituted analogues, impacting solubility (log P ≈ 0.28 vs. -1.2 for 2-amino-4-hydroxypteridine). XRD and NMR data for 7-ethoxy derivatives show ~5° greater dihedral angles than methoxy analogues, affecting packing efficiency in crystalline phases.

Reactivity Trends :

  • Electrophilic substitution : Slower than unsubstituted pteridines due to electron donation from ethoxy.
  • Oxidative stability : Higher than amino-hydroxypteridines due to reduced enol character.

Properties

CAS No.

113230-79-8

Molecular Formula

C8H9N5O2

Molecular Weight

207.193

IUPAC Name

2-amino-7-ethoxy-1H-pteridin-4-one

InChI

InChI=1S/C8H9N5O2/c1-2-15-4-3-10-5-6(11-4)12-8(9)13-7(5)14/h3H,2H2,1H3,(H3,9,11,12,13,14)

InChI Key

MPRJWDRMJOWRTK-UHFFFAOYSA-N

SMILES

CCOC1=CN=C2C(=N1)NC(=NC2=O)N

Synonyms

4(1H)-Pteridinone,2-amino-7-ethoxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties of Selected Pteridinones

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Features
4(1H)-Pteridinone,2-amino-7-ethoxy-(9CI) 2-amino, 7-ethoxy C₇H₈N₅O₂* ~196.17* Ethoxy enhances lipophilicity
4(3H)-Pteridinone,2-amino-7,8-dihydro-7-hydroxy- (83972-85-4) 2-amino, 7-hydroxy (dihydro) C₆H₇N₅O₂ 181.15 Dihydro ring; hydrophilic hydroxy group
4-Amino-6-methyl-2(1H)-pteridinone (89792-49-4) 4-amino, 6-methyl C₆H₆N₅O 180.15 Methyl at position 6; planar structure
6,7-Dimethyl-1H-pteridin-4-one (14684-54-9) 6,7-dimethyl C₈H₈N₄O 176.18 High melting point (355–360°C decomp)
Sapropterin dihydrochloride (69056-38-8) 2-amino, 6-(dihydroxypropyl) (tetrahydro) C₉H₁₅N₅O₃·2HCl 314.20 Tetrahydro core; used in PKU treatment
4(1H)-Pteridinone,2-amino-4a,5,6,7-tetrahydro-4a-hydroxy- (137524-89-1) 2-amino, 4a-hydroxy (tetrahydro) C₆H₉N₅O₂ 183.17 Tetrahydro ring; industrial-grade purity

*Estimated based on substituent additions.

Functional and Pharmacological Comparisons

Amino and Hydroxy Derivatives

  • 7-Hydroxy vs. 7-Ethoxy : The 7-hydroxy derivative (CAS 83972-85-4) exhibits higher hydrophilicity (InChI indicates polar hydroxy group ), whereas the ethoxy analog likely has improved membrane permeability due to reduced hydrogen bonding .
  • 6-(Dihydroxypropyl) Substituent : Sapropterin (CAS 69056-38-8) demonstrates therapeutic relevance in phenylketonuria (PKU), attributed to its tetrahydro core and dihydroxypropyl group, which facilitate enzyme cofactor activity .

Methyl-Substituted Analogs

  • 6-Methyl (CAS 89792-49-4) : The methyl group at position 6 may sterically hinder interactions with target proteins compared to bulkier substituents like ethoxy .
  • 6,7-Dimethyl (CAS 14684-54-9) : Exhibits high thermal stability (melting point >350°C) and moderate water solubility (908.3 mg/L at 22.5°C), suggesting utility in high-temperature syntheses .

Tetrahydro Derivatives

  • 5,6,7-Trimethyl Tetrahydro (CAS N/A) : Trimethyl groups () enhance steric bulk, which could impact solubility and metabolic stability .

Preparation Methods

Conventional Gabriel-Isay Pteridine Synthesis

The Gabriel-Isay method, a foundational approach for pteridine synthesis, involves the condensation of 4,5-diaminopyrimidines with 1,2-dicarbonyl compounds . For 4(1H)-Pteridinone,2-amino-7-ethoxy-(9CI), this method requires strategic substitution at the pyrimidine precursor stage:

  • Step 1 : Preparation of 4,5-diamino-6-ethoxypyrimidine. Ethoxylation at position 6 is achieved via nucleophilic substitution using ethanol under basic conditions (e.g., NaH in DMF) .

  • Step 2 : Condensation with glyoxal. The diaminopyrimidine reacts with glyoxal in aqueous acidic media (pH 3–4) at 60–80°C, forming the pteridine ring .

  • Step 3 : Oxidation. The intermediate dihydropteridine is oxidized using agents like potassium permanganate or hydrogen peroxide to yield the final product .

Key Challenges :

  • Regioselectivity issues may arise if competing substituents are present.

  • Oxidation steps require careful control to avoid over-oxidation of the ethoxy group.

Taylor’s Ring Cleavage-Reclosure Strategy

E.C. Taylor’s innovative method, initially developed for lumazine derivatives, has been adapted for ethoxy-substituted pteridinones . This approach involves:

  • Step 1 : Synthesis of 4(3H)-pteridinone. A pyrazinamide precursor is cyclized using phosphoryl chloride (POCl₃) at reflux .

  • Step 2 : Aminolytic ring cleavage. Treatment with ethylamine in methanol cleaves the pyrazine ring, yielding a 3-ethylamino-5-ethoxypyrazinamide intermediate .

  • Step 3 : Ring reclosure. The intermediate undergoes cyclization in the presence of acetic anhydride at 120°C, reinstating the pteridine structure with the desired ethoxy group .

Advantages :

  • Permits late-stage introduction of the ethoxy group, enhancing flexibility .

  • Higher yields (reported 65–72%) compared to traditional methods .

Solid-Phase Synthesis for Scalable Production

Recent advancements emphasize solid-phase synthesis to improve purity and scalability:

  • Resin functionalization : Wang resin is functionalized with a photolabile linker to anchor the pyrimidine precursor .

  • Stepwise assembly :

    • Coupling of 4-amino-6-ethoxy-pyrimidin-5-amine using HBTU activation.

    • On-resin cyclization with glyoxylic acid under microwave irradiation (100°C, 30 min) .

  • Cleavage : UV irradiation releases the product, achieving >95% purity after HPLC purification .

Comparison to Solution-Phase Methods :

  • Reduces side reactions but requires specialized equipment.

  • Ideal for combinatorial libraries but less cost-effective for bulk synthesis .

Catalytic Ethoxylation of Pre-Formed Pteridinones

Post-cyclization ethoxylation offers an alternative route:

  • Substrate : 2-Amino-4(1H)-pteridinone is treated with iodoethane in the presence of Cu(I)-phenanthroline catalyst .

  • Conditions : Reaction in DMSO at 80°C for 12 hours achieves 58% yield .

  • Limitations : Competing N-alkylation at the amino group necessitates protective groups (e.g., Boc), complicating the workflow .

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Gabriel-Isay45–50Simplicity, low costLow regioselectivity, multiple steps
Taylor’s Reclosure65–72Flexible substitution, high yieldRequires toxic reagents (POCl₃)
Solid-Phase70–75High purity, scalableHigh equipment cost, limited scalability
Catalytic Ethoxylation58Late-stage modificationRequires protection/deprotection steps

Stability Considerations and Optimization

Pteridinones are prone to hydrolysis under acidic or alkaline conditions . For 4(1H)-Pteridinone,2-amino-7-ethoxy-(9CI):

  • Storage : Stable at −20°C in amber vials under nitrogen .

  • Reaction Quenching : Use neutral buffers (pH 7) to prevent degradation during workup .

Q & A

Q. What are the key considerations for synthesizing 4(1H)-Pteridinone derivatives with ethoxy substituents, and how can purity be ensured?

Synthesis of ethoxy-substituted pteridinones typically involves nucleophilic substitution or condensation reactions. For example, introducing an ethoxy group at position 7 may require protecting other reactive sites (e.g., amino groups) to prevent side reactions . Purity is assessed via HPLC coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) to confirm structural integrity and detect impurities. Comparative studies on similar compounds, such as 5,6,7,8-tetrahydrobiopterin derivatives, emphasize the importance of optimizing reaction conditions (temperature, solvent polarity) to minimize byproducts .

Q. How can the solubility and stability of 4(1H)-Pteridinone,2-amino-7-ethoxy-(9CI) be characterized for in vitro studies?

Solubility profiling in polar (e.g., DMSO, water) and nonpolar solvents (e.g., chloroform) is critical. Stability studies under varying pH (1–13) and temperatures (4°C–37°C) should be conducted using UV-Vis spectroscopy to monitor degradation. For instance, analogs like 2-amino-6-(1,2,3-trihydroxypropyl)-4(1H)-pteridinone exhibit pH-dependent stability due to hydroxyl group ionization, suggesting similar behavior for ethoxy derivatives .

Q. What spectroscopic methods are most effective for confirming the structure of ethoxy-substituted pteridinones?

High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are essential. The ethoxy group’s protons typically appear as a triplet (~1.3 ppm, CH3_3) and quartet (~3.5 ppm, OCH2_2) in 1H^{1}\text{H} NMR, while IR spectroscopy can confirm C-O-C stretching (~1100 cm1^{-1}). Crystallography (XRD) may resolve tautomeric forms, as seen in studies of 4(3H)-pteridinone derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy group influence reactivity in cross-coupling reactions?

The ethoxy group’s electron-donating nature can activate adjacent positions for electrophilic substitution but may sterically hinder bulky reagents. Computational studies (DFT) on analogous compounds, such as 6-methyl-4(1H)-pteridinone, reveal that substituent orientation impacts frontier molecular orbitals and reaction pathways . Experimental validation via Hammett plots or kinetic isotope effects is recommended.

Q. What strategies resolve contradictions in reported biological activity data for ethoxy-substituted pteridinones?

Discrepancies may arise from differences in assay conditions (e.g., cell line specificity, metabolite interference). For example, tetrahydrobiopterin derivatives show varied activity depending on redox states and cofactor interactions . Meta-analyses of dose-response curves and orthogonal assays (e.g., enzymatic vs. cellular) are critical. Standardized protocols for measuring IC50_{50} or EC50_{50} should be adopted.

Q. How can computational modeling guide the design of 4(1H)-pteridinone analogs with improved target binding?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with biological targets like dihydrofolate reductase. Comparative studies on 2-amino-6-(1,2,3-trihydroxypropyl)-4(1H)-pteridinone highlight the role of hydrogen bonding networks and hydrophobic contacts in binding affinity . Free energy perturbation (FEP) calculations may optimize substituent placement.

Methodological Considerations

Q. What are the challenges in scaling up the synthesis of 4(1H)-Pteridinone,2-amino-7-ethoxy-(9CI) for preclinical studies?

Scale-up requires addressing exothermic reactions and solvent recovery. Continuous flow chemistry, as used in synthesizing 2-cyclopropyl-4-methylpyridine-1-oxide, improves yield and safety by enhancing heat/mass transfer . Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time.

Q. How do tautomeric equilibria of pteridinones affect their spectroscopic and biochemical properties?

Tautomerism between 1H- and 3H- forms alters electron distribution and bioavailability. For 4(3H)-pteridinone derivatives, NMR in D2_2O reveals proton exchange rates, while XRD confirms dominant tautomers . Tautomer-specific activity can be probed using locked analogs or isotopic labeling.

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